Cas no 6973-01-9 (4-Pteridinamine)

4-Pteridinamine 化学的及び物理的性質
名前と識別子
-
- 4-Pteridinamine
- 4-Aminopteridine; BRN 0131978; Pteridin-4-ylamin; 4-Pteridinamine; AC1L31CU; 4-Amino-pteridin; Pteridine, 4-amino-; 4-aminopteridine; AC1Q4W4Z; 4-Pteridinamine (9CI); pteridin-4-ylamine; 4-Aminopteridin;
- DTXSID20220026
- 6973-01-9
- SCHEMBL2007375
- 5-26-17-00224 (Beilstein Handbook Reference)
- NCIOpen2_000004
- pteridin-4-ylamine
- AKOS005207176
- C6H5N5
- NSC-62507
- pteridin-4-amine
- BRN 0131978
- 7O09I8IZT4
- NSC62507
- VFATYAVSACUHHG-UHFFFAOYSA-N
- 4-Pteridinamine (9CI)
- Pteridine, 4-amino-
- 4-Aminopteridine
- UNII-7O09I8IZT4
- NSC 62507
- FT-0760746
-
- インチ: InChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
- InChIKey: VFATYAVSACUHHG-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C2C(=N1)C(=NC=N2)N
計算された属性
- せいみつぶんしりょう: 147.05465
- どういたいしつりょう: 147.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 77.6A^2
じっけんとくせい
- 密度みつど: 1.3913 (rough estimate)
- ゆうかいてん: 305°C
- ふってん: 257.23°C (rough estimate)
- フラッシュポイント: 198.7°C
- 屈折率: 1.7000 (estimate)
- PSA: 77.58
4-Pteridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449042491-5g |
Pteridin-4-amine |
6973-01-9 | 97% | 5g |
$1704.48 | 2023-09-01 | |
Chemenu | CM524214-250mg |
Pteridin-4-amine |
6973-01-9 | 97% | 250mg |
$534 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740991-250mg |
Pteridin-4-amine |
6973-01-9 | 98% | 250mg |
¥5045.00 | 2024-05-03 | |
Alichem | A449042491-25g |
Pteridin-4-amine |
6973-01-9 | 97% | 25g |
$4330.88 | 2023-09-01 | |
Alichem | A449042491-10g |
Pteridin-4-amine |
6973-01-9 | 97% | 10g |
$2629.08 | 2023-09-01 |
4-Pteridinamine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
4-Pteridinamineに関する追加情報
4-Pteridinamine: A Comprehensive Overview
4-Pteridinamine (CAS No. 6973-01-9) is a fascinating compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, also known as pteridinamine, belongs to the family of pteridine derivatives, which are nitrogen-containing heterocyclic compounds. Its structure consists of a pteridine ring system with an amino group at the 4-position, making it a valuable molecule in various fields, including pharmaceuticals, materials science, and organic synthesis.
Recent studies have highlighted the biological activity of 4-Pteridinamine, particularly its potential as a neuroprotective agent. Researchers have explored its ability to modulate cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown promising results in reducing oxidative stress and inflammation, which are key contributors to these conditions. These findings underscore the importance of further investigation into its therapeutic potential.
In addition to its biological applications, 4-Pteridinamine has also been studied for its role in catalytic processes. Its ability to act as a ligand in metal-catalyzed reactions has made it a valuable tool in organic synthesis. Recent advancements in this area have demonstrated its efficiency in facilitating complex transformations, such as cross-coupling reactions and enantioselective syntheses. These developments highlight its versatility and utility in the field of catalysis.
The synthesis of 4-Pteridinamine has been optimized through various methods, including microwave-assisted synthesis and green chemistry approaches. These techniques not only enhance the efficiency of production but also align with current trends toward sustainable chemical practices. The availability of this compound in high purity has further facilitated its use in both academic and industrial settings.
Moreover, 4-Pteridinamine has been explored for its applications in optoelectronic materials. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced display technologies. Recent research has focused on improving its stability and emission characteristics, paving the way for potential commercial applications.
In conclusion, 4-Pteridinamine (CAS No. 6973-01-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its biological activity, catalytic potential, and optoelectronic properties make it a subject of ongoing research interest. As advancements continue to unfold, this compound is poised to play an increasingly significant role in both academic and industrial contexts.
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